8-Chloro-1-octanol

Bacteriochlorophyll biosynthesis Green sulfur bacteria Enzymatic esterification

8-Chloro-1-octanol (CAS 23144-52-7) is a premier PROTAC linker providing 26.5% enzymatic incorporation in bacteriochlorophyll c biosynthesis, far exceeding the 11.3% of the 8-bromo analog. Its bifunctional 8-carbon chain with terminal -OH and -Cl enables precise conjugation in cereblon-directed degraders and in macroporous triisobutylphosphine sulphide functionalized polymers for selective metal adsorption. The distinct phase behavior and intermediate lipophilicity (XLogP3: 2.6) make it a reliable benchmark in monohydroxy alcohol structure-property studies. Choose ≥98% purity liquid for higher yields and reliable synthesis. Order now for immediate shipment.

Molecular Formula C8H17ClO
Molecular Weight 164.67 g/mol
CAS No. 23144-52-7
Cat. No. B020424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-octanol
CAS23144-52-7
Synonyms8-Chloro-octan-1-ol;  8-Chlor-octan-1-ol;  NSC 5514; 
Molecular FormulaC8H17ClO
Molecular Weight164.67 g/mol
Structural Identifiers
SMILESC(CCCCCl)CCCO
InChIInChI=1S/C8H17ClO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2
InChIKeyYDFAJMDFCCJZSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-1-octanol CAS 23144-52-7: Essential Baseline Data for Procurement and Research


8-Chloro-1-octanol (CAS 23144-52-7) is a bifunctional aliphatic compound characterized by a primary alcohol group and a terminal chlorine atom on an eight-carbon linear alkyl chain. Its molecular formula is C8H17ClO, with a molecular weight of 164.67 g/mol. Physicochemical properties include a boiling point of 129-130°C at 11 mmHg and a density of 0.976 g/mL at 25°C [1]. The compound appears as a clear, colorless liquid with a refractive index of 1.458 [2]. It is widely utilized as a versatile chemical intermediate, particularly in pharmaceutical synthesis, due to its ability to serve as a linker molecule and undergo selective nucleophilic substitution reactions [3].

Why In-Class Substitution of 8-Chloro-1-octanol Fails Without Performance Verification


Direct substitution of 8-chloro-1-octanol with seemingly similar ω-halo-1-alkanols or alkyl halides is scientifically unsound due to significant differences in chain length, halogen type, and resulting physicochemical and biological behavior. For instance, the brominated analog (8-bromo-1-octanol) exhibits markedly different enzymatic incorporation efficiency in biosynthetic pathways [1], while shorter chain analogs like 6-chloro-1-hexanol possess distinct physical properties and reactivity profiles [2]. Moreover, the specific chain length and terminal chloro group of 8-chloro-1-octanol are critical for its established role as a PROTAC linker in targeted protein degradation research, a function that cannot be assumed for other chloro-alkanols without extensive re-optimization .

Quantitative Differentiation Guide for 8-Chloro-1-octanol Procurement and Selection


8-Chloro-1-octanol Exhibits 2.3-Fold Higher Biosynthetic Incorporation Compared to 8-Bromo-1-octanol

In a comparative study of unnatural bacteriochlorophyll c (BChl c) biosynthesis in Chlorobaculum tepidum, 8-chloro-1-octanol demonstrated significantly higher incorporation as an esterifying chain compared to its brominated analog, 8-bromo-1-octanol. The study provides direct quantitative evidence for enzyme substrate preference [1]. Specifically, the relative ratio of BChl c derivatives esterified with 8-chloro-1-octanol was 26.5% at a concentration of 300 μM. In contrast, the same concentration of 8-bromo-1-octanol resulted in only 11.3% incorporation. This represents a 2.3-fold higher incorporation efficiency for the chloro-analog.

Bacteriochlorophyll biosynthesis Green sulfur bacteria Enzymatic esterification

Chain Length-Dependent Crystallization Behavior: 8-Chloro-1-octanol Crystallizes, Shorter Analogs Do Not

Calorimetric studies on a series of monohydroxy alcohols reveal that alkyl chain length and substitution pattern directly govern crystallization propensity. 8-Chloro-1-octanol exhibits a marked tendency to crystallize, a behavior not observed in shorter-chain chloro-alcohols under identical conditions [1]. Specifically, at a sufficiently fast heating rate, no crystallization was observed for 1-chloro-2-propanol or 3-chloro-1-propanol, whereas 8-chloro-1-octanol and another structurally distinct alcohol (1-chloro-2-methyl-2-propanol) did crystallize. The study concludes that elongation of the alkyl chain increases the susceptibility to crystallization.

Crystallization kinetics Monohydroxy alcohols Phase behavior

Validated as a PROTAC Linker: Specific Utility in Targeted Protein Degradation

8-Chloro-1-octanol is explicitly identified and utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a specific class of bifunctional molecules used for targeted protein degradation . This application leverages the compound's terminal chlorine atom for conjugation chemistry. While other chloro-alkanols can theoretically serve as linkers, 8-chloro-1-octanol's specific eight-carbon chain length and physicochemical profile have been validated in this context, as evidenced by its inclusion in commercial PROTAC linker libraries and a modular chemistry toolbox for cereblon-directed PROTACs [1].

PROTAC Targeted protein degradation Chemical biology

Physicochemical Property Differentiation from Shorter and Longer Chain Analogs

The physical properties of 8-chloro-1-octanol differ predictably from its chain-length analogs, which directly impacts its behavior in biphasic systems, chromatography, and formulations. For example, its density (0.976 g/mL) is lower than that of the shorter 6-chloro-1-hexanol (1.03 g/mL) but higher than that of the longer 10-chloro-1-decanol (0.952 g/mL) . Similarly, its boiling point and calculated lipophilicity (XLogP3 = 2.6) [1] are intermediate, reflecting its mid-range chain length. These data provide a quantitative basis for selection when specific solubility or partitioning characteristics are required.

Structure-property relationships Lipophilicity Physical chemistry

Distinct Lipophilicity (LogP) Profile Compared to Brominated Analog

The substitution of chlorine with bromine at the terminus of the octanol chain results in a measurable increase in lipophilicity. The computed XLogP3-AA value for 8-chloro-1-octanol is 2.6 [1], while the same property for 8-bromo-1-octanol is calculated to be 2.8 [2]. This ΔLogP of 0.2 represents a nearly 1.6-fold increase in partition coefficient, a non-trivial difference in medicinal chemistry contexts where lipophilicity influences membrane permeability, non-specific binding, and metabolic stability.

Lipophilicity Drug design Physicochemical profiling

High-Value Research and Industrial Application Scenarios for 8-Chloro-1-octanol


Engineering Novel Bacteriochlorophyll Derivatives for Photosynthesis Research

The quantitative superiority of 8-chloro-1-octanol over 8-bromo-1-octanol in enzymatic incorporation (26.5% vs. 11.3% at 300 μM) makes it the preferred substrate for researchers engineering modified bacteriochlorophyll c pigments in Chlorobaculum tepidum. This enhanced incorporation efficiency directly translates to higher yields of the desired unnatural pigment, facilitating downstream biophysical and structural characterization of the photosynthetic apparatus [1].

Design and Synthesis of PROTAC Molecules for Targeted Protein Degradation

8-Chloro-1-octanol is a validated and readily available PROTAC linker, offering an established eight-carbon alkyl spacer. Its use is documented in the synthesis of cereblon-directed PROTACs, where the linker's length and chemical nature influence ternary complex formation and subsequent ubiquitination [1]. Researchers developing novel degrader molecules can rely on its established role to streamline synthetic workflows and reduce linker optimization efforts.

Physicochemical Profiling and Formulation Development of Halogenated Alcohols

The distinct phase behavior and crystallization propensity of 8-chloro-1-octanol, contrasted with its non-crystallizing shorter-chain analogs, makes it a valuable compound for studying structure-property relationships in monohydroxy alcohols [1]. Its specific density (0.976 g/mL) and intermediate lipophilicity (XLogP3 = 2.6) provide a defined reference point for developing biphasic extraction protocols, chromatographic separations, and formulations requiring precise solubility and partitioning characteristics.

Synthesis of Functionalized Polymers and Advanced Materials

8-Chloro-1-octanol has been specifically employed in the preparation of novel macroporous triisobutylphosphine sulphide functionalized polymers, where its bifunctional nature (hydroxyl and chloro termini) enables stepwise conjugation to polymer scaffolds [1]. This application highlights its utility in materials chemistry where controlled, sequential functionalization is required, distinguishing it from mono-functional or differently substituted analogs.

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